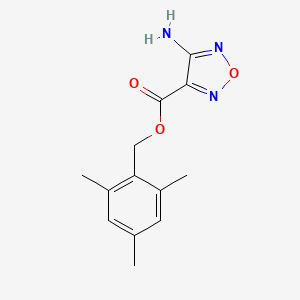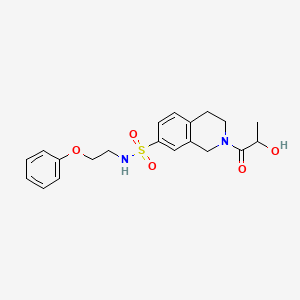
N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) is a complex organic compound. The research related to such compounds mainly focuses on their synthesis and various properties, which are critical in understanding their potential applications in different fields of chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) involves intricate organic synthesis methods. For instance, N,N-Dialkyl-3,3,3-trifluoropropanamides, a related group of compounds, have been synthesized through reactions involving N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines (Yamanaka et al., 1998). Such methods highlight the complexity and the precision required in synthesizing fluorinated compounds.
Molecular Structure Analysis
The molecular structure of compounds like N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) is often analyzed using quantum chemical studies. For example, a study on a similar compound, bicalutamide, employed quantum chemical methods to understand its molecular structure and energy states (Otuokere & Amaku, 2015).
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds can be diverse and complex. For instance, tris(pentafluorophenyl)boron was used as a catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, indicating the potential reactivity of such fluorinated groups in various chemical reactions (Chadwick et al., 2014).
Physical Properties Analysis
The physical properties of fluorinated compounds are influenced by their molecular structure. For example, studies have shown that the introduction of fluorinated groups can significantly affect the solubility, thermal stability, and other physical properties of polymers (Tkachenko et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-N-[2-[2-(2,2,3,3,3-pentafluoropropanoylamino)phenyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F10N2O2/c19-15(20,17(23,24)25)13(31)29-11-7-3-1-5-9(11)10-6-2-4-8-12(10)30-14(32)16(21,22)18(26,27)28/h1-8H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVRZNFIMVJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C(C(F)(F)F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-pentafluoro-N-[2-[2-(2,2,3,3,3-pentafluoropropanoylamino)phenyl]phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)
![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)
![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)
![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)
![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)

